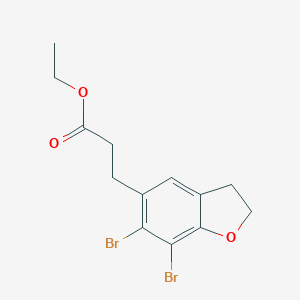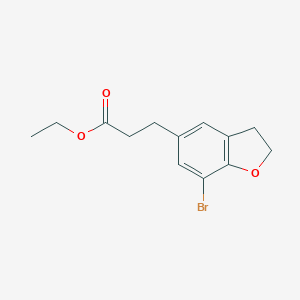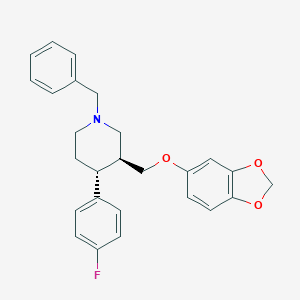
trans N-Benzyl Paroxetine
説明
Synthesis Analysis
The synthesis of trans N-Benzyl Paroxetine involves stereoselective and enantioselective methods. A notable approach reported by Czibula et al. (2004) employs a stereoselective reduction and inversion reaction starting from 1-benzyl-4-piperidone, leading to benzyl-protected trans-paroxetine, which is then deprotected by hydrogenolysis (Czibula et al., 2004). Additionally, enzymatic alkoxycarbonylation reactions have been evaluated for their efficiency and enantioselectivity in the synthesis process, highlighting the role of Candida antarctica lipase B (CAL-B) (Gonzalo et al., 2003).
Molecular Structure Analysis
The molecular structure of trans N-Benzyl Paroxetine is characterized by its stereocenters and functional groups, contributing to its biological activity. Advanced techniques like X-ray crystallography and NMR spectroscopy are employed to elucidate the compound's structure. For instance, studies on the inclusion complex of paroxetine with β-cyclodextrin provide insights into its molecular conformation and the interactions within the complex, highlighting the compound's structural intricacies (Caira et al., 2003).
Chemical Reactions and Properties
Trans N-Benzyl Paroxetine undergoes various chemical reactions, including enzymatic resolution and chiral separation, which are critical for obtaining the desired enantiomer with high purity and optical activity. For example, the stereoselective separation of its racemic mixtures using countercurrent chromatography and specific chiral selectors demonstrates the compound's reactivity and interaction with other molecules (Lv et al., 2018).
科学的研究の応用
-
Treatment of Depression and Anxiety Disorders
- Field : Psychiatry and Neurology
- Application : Paroxetine is a selective serotonin reuptake inhibitor (SSRI) typically utilized in the treatment of depression and anxiety disorders .
- Method : The drug works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
- Results : Paroxetine has shown promising therapeutic effects and is used off-label in children and adolescents .
-
Potential Anticancer Properties
- Field : Oncology
- Application : Paroxetine has demonstrated promise as an agent for combating cancer .
- Method : Current research suggests its potential anticancer properties in breast and colorectal tumors . Additionally, Paroxetine has been reported to inhibit DNA synthesis in malignant lymphomas .
- Results : Experimental studies have shown that Paroxetine exhibits cytotoxic effects on a variety of malignant tumors .
-
Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Growth
- Field : Oncology
- Application : Paroxetine has shown potential in inhibiting the growth of TNBC cells .
- Method : The research suggests that Paroxetine may impact TNBC by modulating critical molecular pathways .
- Results : The findings propose that Paroxetine may provide significant implications for enhancing chemosensitivity and identifying potential therapeutic synergies in clinical practice .
-
Treatment of Vasomotor Symptoms
- Field : Gynecology
- Application : Paroxetine has been effective in the treatment of vasomotor symptoms (e.g., hot flashes, night sweats) in women undergoing menopausal transition and in patients receiving antiestrogenic cancer therapy .
- Method : The exact method of how Paroxetine helps in treating these symptoms is not fully understood, but it is believed to involve the modulation of serotonin levels .
- Results : Women undergoing menopausal transition and patients receiving antiestrogenic cancer therapy have reported a reduction in vasomotor symptoms after taking Paroxetine .
-
Treatment of Social Anxiety Disorders
- Field : Psychiatry
- Application : Paroxetine has been used in the treatment of social anxiety disorders .
- Method : Paroxetine works by modulating the levels of serotonin in the brain, which can help reduce the symptoms of social anxiety .
- Results : Patients with social anxiety disorders have reported a reduction in symptoms after taking Paroxetine .
-
Potential Use in Veterinary Medicine
- Field : Veterinary Medicine
- Application : Paroxetine has also been used in veterinary medicine .
- Method : The exact method of how Paroxetine helps in veterinary medicine is not fully understood, but it is believed to involve the modulation of serotonin levels .
- Results : More research is needed to fully understand its mechanisms and applications in veterinary medicine .
将来の方向性
特性
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-URXFXBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123259 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans N-Benzyl Paroxetine | |
CAS RN |
105813-14-7 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylparoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLPAROXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



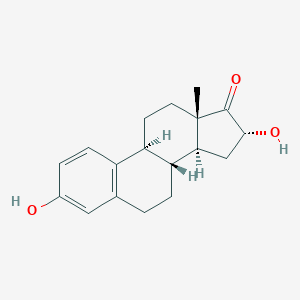



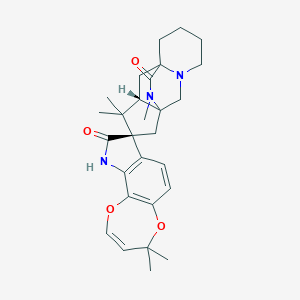

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)


![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

